molecular formula C15H11ClF3NO2 B5884749 5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide

5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5884749
M. Wt: 329.70 g/mol
InChI Key: KKVNSZJYFHCKQN-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound with a complex structure that includes a chloro, methoxy, and trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common method starts with the chlorination of 2-methoxybenzoic acid to form 5-chloro-2-methoxybenzoic acid. This intermediate is then reacted with 2-(trifluoromethyl)aniline under amide coupling conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-chloro-2-formyl-N-[2-(trifluoromethyl)phenyl]benzamide.

Scientific Research Applications

5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The trifluoromethyl group is known to enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar structure but includes a sulfamoyl group, which may confer different biological activities.

    5-chloro-2-methoxy-N-[2-(4-nitrophenyl)ethyl]benzamide:

Uniqueness

5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO2/c1-22-13-7-6-9(16)8-10(13)14(21)20-12-5-3-2-4-11(12)15(17,18)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVNSZJYFHCKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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